molecular formula C10H5N3O2 B14197155 4-(2-Cyano-2-nitroethenyl)benzonitrile CAS No. 917839-31-7

4-(2-Cyano-2-nitroethenyl)benzonitrile

Cat. No.: B14197155
CAS No.: 917839-31-7
M. Wt: 199.17 g/mol
InChI Key: VVYDMEYVVOFXFM-UHFFFAOYSA-N
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Description

4-(2-Cyano-2-nitroethenyl)benzonitrile is a chemical compound with the molecular formula C10H5N3O2 It is characterized by the presence of both cyano and nitro functional groups attached to an ethylene bridge, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-2-nitroethenyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by the addition of a cyano group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-2-nitroethenyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent, room temperature to 50°C.

    Substitution: Sodium methoxide, methanol as solvent, room temperature.

    Oxidation: Potassium permanganate, acetone as solvent, room temperature.

Major Products Formed

    Reduction: 4-(2-Amino-2-nitroethenyl)benzonitrile

    Substitution: Various cyano-substituted derivatives

    Oxidation: Oxidized nitro derivatives

Scientific Research Applications

4-(2-Cyano-2-nitroethenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-2-nitroethenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single cyano group attached to a benzene ring.

    4-Nitrobenzonitrile: Contains a nitro group and a cyano group attached to a benzene ring, but lacks the ethylene bridge.

    2-Cyano-4-nitroaniline: Contains both cyano and nitro groups, but with an amino group instead of an ethylene bridge.

Properties

CAS No.

917839-31-7

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

4-(2-cyano-2-nitroethenyl)benzonitrile

InChI

InChI=1S/C10H5N3O2/c11-6-9-3-1-8(2-4-9)5-10(7-12)13(14)15/h1-5H

InChI Key

VVYDMEYVVOFXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])C#N

Origin of Product

United States

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